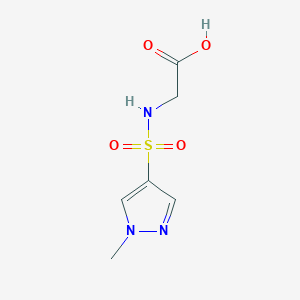

2-(1-methyl-1H-pyrazole-4-sulfonamido)acetic acid

Vue d'ensemble

Description

“2-(1-methyl-1H-pyrazole-4-sulfonamido)acetic acid” is a chemical compound with the CAS Number: 1152914-93-6. It has a molecular weight of 219.22 g/mol . The IUPAC name for this compound is {[(1-methyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3O4S/c1-9-4-5(2-7-9)14(12,13)8-3-6(10)11/h2,4,8H,3H2,1H3,(H,10,11) . This indicates that the compound contains a total of 24 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 sulfonamide, and 1 Pyrazole .Chemical Reactions Analysis

While specific chemical reactions involving “2-(1-methyl-1H-pyrazole-4-sulfonamido)acetic acid” are not available, it’s worth noting that pyrazole derivatives are often used in Suzuki-Miyaura cross-coupling reactions and transesterification reactions .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity of Heterocycles : Research by El‐Emary, Al-muaikel, and Moustafa (2002) focuses on synthesizing new heterocycles based on pyrazole, which includes sulfonamide derivatives. These compounds have been explored for their potential antimicrobial properties, highlighting the chemical's role in developing potential antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Cyclooxygenase-2 Inhibitors Synthesis : Penning et al. (1997) synthesized a series of sulfonamide-containing pyrazole derivatives to inhibit cyclooxygenase-2 (COX-2). This study is crucial for understanding how these compounds can be used in creating new drugs targeting COX-2, an enzyme implicated in inflammation and pain (Penning et al., 1997).

Reaction and Transformation of Pyrazoles : Vasin et al. (2015) studied the reaction of methyl and p-tolyl phenylethynyl sulfones with diphenyldiazomethane, leading to the formation of sulfonylsubstituted 3H-pyrazoles. This research is significant in understanding the chemical reactions and transformations that pyrazole derivatives undergo, which is valuable in synthetic organic chemistry (Vasin et al., 2015).

Antiglaucoma Activity of Pyrazole Derivatives : Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives and evaluated their effects on carbonic anhydrase isoenzymes, revealing their potential as antiglaucoma agents. This indicates the application of these compounds in ophthalmology and therapeutic drug design (Kasımoğulları et al., 2010).

Synthesis and Characterization of Novel Pyrazoles : Bülbül et al. (2008) conducted a study focusing on the synthesis and characterization of pyrazole carboxylic acid amides. The inhibitory effects of these compounds on carbonic anhydrase isoenzymes were investigated, which is crucial for developing new pharmaceutical agents (Bülbül et al., 2008).

In vitro Inhibition of Metal Complexes on Carbonic Anhydrase Isoenzymes : Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole based sulfonamide and investigated their inhibition on human carbonic anhydrase isoenzymes. This study contributes to understanding how these complexes can be used in medicinal chemistry, particularly in enzyme inhibition (Büyükkıdan et al., 2017).

Antimicrobial and Anti-Malarial Activity of Pyrazole Derivatives : Unnissa et al. (2015) synthesized pyrazole-based cinnoline derivatives and evaluated their antimicrobial and anti-malarial activities. This research is significant in the context of infectious diseases, indicating potential applications in the development of new antimicrobial and antimalarial agents (Unnissa et al., 2015).

Safety and Hazards

Orientations Futures

The future directions for “2-(1-methyl-1H-pyrazole-4-sulfonamido)acetic acid” and similar compounds could involve further exploration of their potential pharmacological activities. Pyrazole derivatives are known to possess a wide range of pharmacological activities, making them a promising area of research .

Propriétés

IUPAC Name |

2-[(1-methylpyrazol-4-yl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4S/c1-9-4-5(2-7-9)14(12,13)8-3-6(10)11/h2,4,8H,3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNSBMMNELCTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-pyrazole-4-sulfonamido)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde](/img/structure/B1416361.png)

![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)

amine](/img/structure/B1416371.png)

![[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B1416373.png)

![4-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1416374.png)

![[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester](/img/structure/B1416376.png)